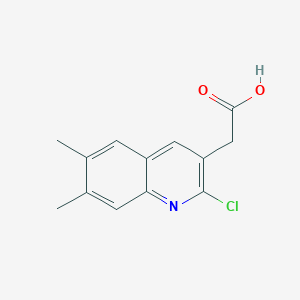
2-(2-Chloro-6,7-dimethylquinolin-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloro-6,7-dimethylquinolin-3-yl)acetic acid is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, agriculture, and industry. The compound’s structure consists of a quinoline ring system substituted with chlorine and methyl groups, along with an acetic acid moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6,7-dimethylquinolin-3-yl)acetic acid typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized using the Meth-Cohn synthesis, which involves the reaction of aniline derivatives with Vilsmeier reagent (DMF + POCl3 or PCl5) under heating conditions.
Chlorination and Methylation: The quinoline ring is then chlorinated and methylated to introduce the chlorine and methyl groups at the desired positions.
Introduction of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions
2-(2-Chloro-6,7-dimethylquinolin-3-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the quinoline ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: The acetic acid moiety can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride are commonly used.
Coupling Reactions: The Suzuki-Miyaura coupling involves the use of boron reagents and palladium catalysts under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological activities or different chemical properties .
科学的研究の応用
2-(2-Chloro-6,7-dimethylquinolin-3-yl)acetic acid has several scientific research applications:
作用機序
The mechanism of action of 2-(2-Chloro-6,7-dimethylquinolin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, quinoline derivatives have been shown to inhibit DNA gyrase and topoisomerase, enzymes involved in DNA replication and transcription . This inhibition can lead to the death of bacterial cells or the suppression of cancer cell growth .
類似化合物との比較
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: A related compound with similar chemical properties and biological activities.
2-Chloro-5,6-dimethylquinoline: Another derivative with antimicrobial and anticancer properties.
Indole Derivatives: Compounds with a similar heterocyclic structure and diverse biological activities.
Uniqueness
2-(2-Chloro-6,7-dimethylquinolin-3-yl)acetic acid is unique due to its specific substitution pattern, which can lead to distinct biological activities and chemical properties. The presence of both chlorine and methyl groups in the quinoline ring, along with the acetic acid moiety, provides a unique combination of functional groups that can be exploited for various applications .
特性
分子式 |
C13H12ClNO2 |
|---|---|
分子量 |
249.69 g/mol |
IUPAC名 |
2-(2-chloro-6,7-dimethylquinolin-3-yl)acetic acid |
InChI |
InChI=1S/C13H12ClNO2/c1-7-3-9-5-10(6-12(16)17)13(14)15-11(9)4-8(7)2/h3-5H,6H2,1-2H3,(H,16,17) |
InChIキー |
IBWXKFXBWNDHBW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=CC(=C(N=C2C=C1C)Cl)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4-Chlorophenyl)-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11866143.png)


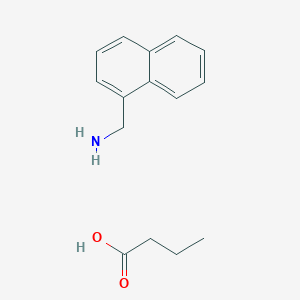
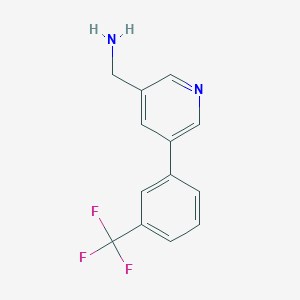
![Indolizino[2,3-g]quinoline-5,12-dione](/img/structure/B11866162.png)
![6-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11866168.png)
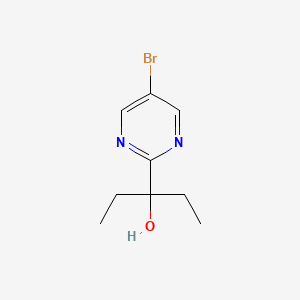
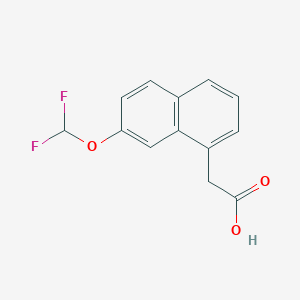
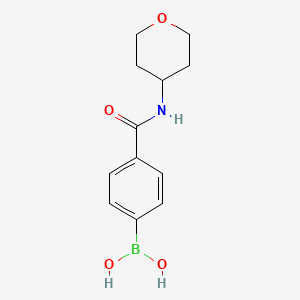
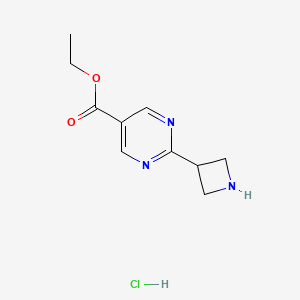
![6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyrazine](/img/structure/B11866195.png)
![tert-butyl 2-amino-4-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B11866211.png)

